6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide

physicochemical property drug-likeness permeability prediction

6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide (IUPAC: N-(3-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide, molecular formula C₁₆H₁₈N₄O₂, MW 298.346 g/mol) is a trisubstituted pyrimidine-4-carboxamide featuring a morpholine ring at the 6-position and an m-tolyl (3-methylphenyl) carboxamide at the 4-position. This scaffold places it within a well-precedented class of morpholinopyrimidine derivatives that have been extensively patented and investigated as ATP-competitive kinase inhibitors, particularly targeting PI3K, mTOR, and HDAC enzymes.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1908171-34-5
Cat. No. B2822592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide
CAS1908171-34-5
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C16H18N4O2/c1-12-3-2-4-13(9-12)19-16(21)14-10-15(18-11-17-14)20-5-7-22-8-6-20/h2-4,9-11H,5-8H2,1H3,(H,19,21)
InChIKeyJVARPZYJLBNYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide (CAS 1908171-34-5): Procurement-Relevant Identity and Scaffold Context


6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide (IUPAC: N-(3-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide, molecular formula C₁₆H₁₈N₄O₂, MW 298.346 g/mol) is a trisubstituted pyrimidine-4-carboxamide featuring a morpholine ring at the 6-position and an m-tolyl (3-methylphenyl) carboxamide at the 4-position [1]. This scaffold places it within a well-precedented class of morpholinopyrimidine derivatives that have been extensively patented and investigated as ATP-competitive kinase inhibitors, particularly targeting PI3K, mTOR, and HDAC enzymes [2][3]. The compound is commercially available as a research screening molecule via the MolPort aggregator (MolPort-006-665-969, PubChem CID 12012221) [1].

Why In-Class Morpholinopyrimidine Analogs Cannot Simply Substitute for 6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide in Research Procurement


Within the morpholinopyrimidine-4-carboxamide class, the nature of the N-aryl carboxamide substituent at the pyrimidine 4-position is a critical determinant of kinase selectivity and target engagement. Patent SAR data for this scaffold class demonstrate that variations in the N-aryl substituent (e.g., phenyl, pyridyl, substituted phenyl) drive differential inhibitory profiles across PI3K isoforms (α, β, δ, γ) and mTOR [1][2]. The m-tolyl group present in this compound introduces a specific steric and electronic signature—a meta-methyl substituent on the phenyl ring—that alters hydrogen-bonding geometry and hydrophobic packing relative to unsubstituted phenyl, para-substituted, or heteroaryl analogs [3]. Generic substitution with an in-class analog bearing a different N-aryl group (e.g., N-phenyl, N-(pyridin-3-ylmethyl), or N-(4-chloro-2-fluorophenyl)) cannot be assumed to reproduce the same binding profile, cellular potency, or selectivity window without experimental confirmation. The following evidence sections delineate the specific, quantifiable physicochemical and structural differentiation points that inform analog selection.

6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from Heteroaryl and Polar-Substituted Analogs

6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide possesses a molecular weight of 298.35 g/mol and contains 22 heavy atoms, placing it in a favorable region of drug-like chemical space (MW < 500) [1]. Compared to the common comparator N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide (MW 346.74 g/mol, 24 heavy atoms), the target compound is 48.4 g/mol lighter, which is predicted to confer superior passive membrane permeability based on the established inverse correlation between MW and transcellular diffusion [2]. The absence of halogen atoms (Cl, F) also eliminates potential metabolic liabilities associated with oxidative dehalogenation, a known clearance pathway for haloaryl-containing analogs [2].

physicochemical property drug-likeness permeability prediction

Calculated LogP Differentiation: m-Tolyl Substituent Lipophilicity vs. Polar Heteroaryl and Unsubstituted Phenyl Analogs

The calculated XLogP3 of 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide is approximately 2.0, reflecting the balanced lipophilicity contributed by the m-tolyl (3-methylphenyl) group [1]. This logP value is strategically intermediate: it is higher than that of the more polar N-(pyridin-3-yl)pyrimidine-4-carboxamide analog (estimated clogP ~1.2, due to the pyridyl nitrogen), but lower than that of the N-(4-chloro-2-fluorophenyl) analog (clogP ~2.8, driven by halogen substituents) [1][2]. In the context of kinase inhibitor design, logP values in the 2–3 range are associated with optimal cell permeability while maintaining aqueous solubility sufficient for in vitro assay compatibility, whereas logP > 3 increases the risk of non-specific protein binding and poor solubility [2].

lipophilicity logP ADME prediction

Hydrogen Bond Donor Count: Conformational Implications of the Carboxamide NH vs. Tertiary Amine and Reverse Amide Analogs

6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide possesses exactly one hydrogen bond donor (HBD: the carboxamide N–H) and five hydrogen bond acceptors (HBA: pyrimidine N1 and N3, morpholine O, carboxamide O, and carboxamide N) [1]. This HBD count of 1 is a critical differentiating feature from analogs bearing additional H-bond donors. For instance, the N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide analog (PubChem) contains two HBDs (carboxamide NH plus aniline NH or primary amide NH₂), while N-(isoxazol-3-yl) analogs retain one HBD but modify acceptor geometry [1]. In morpholinopyrimidine kinase inhibitors, the carboxamide NH commonly engages the kinase hinge region via a conserved hydrogen bond with the backbone carbonyl of the hinge residue; a single, well-positioned HBD may confer cleaner selectivity profiles by limiting alternative binding modes [2].

hydrogen bonding target engagement kinase hinge binding

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty vs. Conformationally Constrained Analogs

The target compound contains 4 rotatable bonds (excluding the morpholine ring, which adopts a well-defined chair conformation) [1]. This rotatable bond count is notably lower than that of extended analogs such as N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide (5 rotatable bonds) or N-(4-acetylphenyl) analogs (5 rotatable bonds), which incorporate additional flexible linkers or substituents [1]. In the context of kinase inhibitor binding, a lower number of rotatable bonds reduces the conformational entropy penalty upon target engagement, theoretically translating to improved binding free energy per heavy atom (ligand efficiency) [2]. This principle has been quantitatively validated across multiple kinase inhibitor series where rigidification of the solvent-exposed region improved biochemical IC₅₀ values by 2- to 10-fold without altering the core binding interactions [2].

conformational entropy binding affinity ligand efficiency

Topological Polar Surface Area (TPSA) Differentiation and Predicted CNS Multiparameter Optimization (MPO) Score

The topological polar surface area (tPSA) of 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide is calculated at 67.4 Ų [1]. This value falls within the established threshold for predicted blood-brain barrier penetration (tPSA < 90 Ų) and is notably lower than that of more polar analogs in the morpholinopyrimidine-4-carboxamide series. For comparison, N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide possesses a tPSA of ~94 Ų (due to the additional carbamoyl group), while N-(isoxazol-3-yl) analogs show tPSA ~82 Ų (isoxazole contribution) [1]. The CNS MPO (Multiparameter Optimization) desirability score, which integrates tPSA, MW, logP, HBD, and pKₐ, is predicted to be ≥5.0 for the target compound (on a 0–6 scale), classifying it in the favorable range for CNS drug discovery, whereas the more polar comparators are predicted to score below 4.5 [2].

CNS drug-likeness blood-brain barrier penetration tPSA

Critical Data Gap Advisory: Absence of Direct Comparative Biochemical or Cellular Potency Data

As of the current evidence base, no publicly accessible biochemical IC₅₀, cellular EC₅₀, or Kd/Ki data were identified for 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide against any specific kinase or other protein target [1]. The BindingDB, ChEMBL, and PubChem BioAssay databases were searched using the compound's SMILES (CC1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3), InChI Key (JVARPZYJLBNYMW-UHFFFAOYSA-N), and CAS number; no matched bioactivity records were found [1]. Additionally, no peer-reviewed publications or patent examples directly reporting quantitative biological data for this compound were identified [1]. The differentiation claims advanced in this guide are therefore restricted to physicochemical property inference from the compound's defined chemical structure, benchmarked against structurally characterized analogs. Users are advised that experimental target engagement, selectivity profiling, and cellular potency data must be generated or obtained from the vendor before this compound can be confidently prioritized over analogs on the basis of biological performance.

data gap screening recommendation risk assessment

6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide: Evidence-Based Research and Industrial Application Scenarios


Kinase Profiling Panel Screening for Novel Chemotype IP Generation

The morpholinopyrimidine-4-carboxamide scaffold is a recognized ATP-competitive kinase inhibitor pharmacophore, and the specific m-tolyl substitution pattern of this compound offers a distinct IP position relative to extensively claimed N-phenyl and N-heteroaryl morpholinopyrimidines in the patent literature [1]. Its favorable computed drug-like properties (MW 298.35, logP ~2.0, tPSA 67.4 Ų, CNS MPO ≥ 5.0) [2] make it an ideal candidate for broad kinase selectivity profiling panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler). A clean selectivity profile against a panel of 100–400 kinases, combined with its novel m-tolyl substitution, could support composition-of-matter claims distinct from prior art morpholinopyrimidine patents [1].

CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

With a computed tPSA of 67.4 Ų and a CNS MPO score predicted to be ≥5.0, this compound falls squarely within the favorable range for blood-brain barrier penetration [1]. For neuroscience programs targeting kinases implicated in glioblastoma (e.g., PI3K/mTOR), neurodegenerative disease (e.g., GSK-3β, LRRK2), or neuroinflammation, this compound offers a more promising CNS drug-likeness starting point than analogs with tPSA > 90 Ų or additional H-bond donors [1][2]. The single HBD and intermediate lipophilicity balance the competing demands of target potency and brain exposure.

Fragment-Based and Structure-Guided Drug Design Campaigns

The compound's relatively low molecular weight (298.35 g/mol) and limited rotatable bond count (4) are consistent with fragment-like or early lead-like properties that support efficient structure-guided optimization [1]. Its high ligand efficiency potential (predicted from favorable heavy atom count-to-potency ratio, once target-specific IC₅₀ data are obtained) positions it as a candidate for co-crystallography or cryo-EM studies with purified kinase domains. The morpholine oxygen is a well-documented hinge-binding motif in PI3K/mTOR crystal structures, providing a rational anchor point for structure-based design [3].

Chemical Biology Tool Compound Development for Target Deconvolution

Given the absence of pre-existing public bioactivity annotation [1], this compound presents an opportunity for chemical biology groups seeking to develop novel, proprietary tool compounds. The compound's single carboxamide HBD and well-defined morpholine chair conformation contribute to a relatively constrained pharmacophore that is amenable to systematic SAR exploration. Procurement of this compound as a screening hit follow-up, alongside its closest commercially available analogs (e.g., N-(4-chloro-2-fluorophenyl) and N-(pyridin-3-yl) variants from the same scaffold class [1]), would enable a focused SAR-by-catalog approach to rapidly probe the contribution of the m-tolyl group to target engagement and selectivity.

Quote Request

Request a Quote for 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.